molecular formula C11H16N2O2 B12863295 (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone

(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B12863295
M. Wt: 208.26 g/mol
InChI Key: FMYROTSIDIUQEQ-UHFFFAOYSA-N
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Description

(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-ethyl-5-methylisoxazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Triethylamine or other bases

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid

    Reduction: Lithium aluminum hydride in ether

    Substitution: Alkyl halides in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential use in drug development and therapeutic applications

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways

    Receptor Binding: Binding to specific receptors on cell surfaces

    Signal Transduction: Modulating intracellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

    (3-Ethyl-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone: Unique due to its specific isoxazole and pyrrolidine moieties

    Other Isoxazole Derivatives: May have different substituents leading to varied biological activities

    Pyrrolidine Derivatives: Similar core structure but different functional groups

Uniqueness

The uniqueness of this compound lies in its specific combination of isoxazole and pyrrolidine, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H16N2O2/c1-3-9-10(8(2)15-12-9)11(14)13-6-4-5-7-13/h3-7H2,1-2H3

InChI Key

FMYROTSIDIUQEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCCC2)C

Origin of Product

United States

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